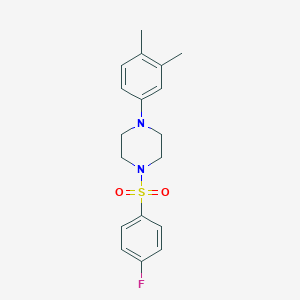

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-14-3-6-17(13-15(14)2)20-9-11-21(12-10-20)24(22,23)18-7-4-16(19)5-8-18/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMGRDWSIDGDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Sulfonylation and Aryl Coupling

This method involves sequential introduction of the sulfonyl and aryl groups using protective group strategies.

Protection of Piperazine

Piperazine is symmetrically protected using tert-butoxycarbonyl (Boc) anhydride to yield 1-Boc-piperazine . This step ensures selective functionalization at the unprotected nitrogen:

Conditions : Reaction in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C for 4–6 hours.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The unprotected nitrogen of 1-Boc-piperazine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions:

Conditions : 0–10°C, 8–12 hours, yielding >85% after column chromatography.

Deprotection and Aryl Coupling

Boc deprotection with trifluoroacetic acid (TFA) yields 1-((4-fluorophenyl)sulfonyl)piperazine , which undergoes palladium-catalyzed coupling with 3,4-dimethylphenyl bromide:

Direct Coupling via Nucleophilic Aromatic Substitution

Transition metal-free approaches utilize strong bases to facilitate aryl coupling.

Reaction of Piperazine with 3,4-Dimethylphenyl Electrophile

Piperazine reacts directly with 1-fluoro-2-(3,4-dimethylphenylthio)benzene in the presence of potassium tert-butoxide (KOtBu):

Oxidation of Thioether to Sulfone

The intermediate thioether is oxidized to the sulfonyl group using hydrogen peroxide (H₂O₂):

Conditions : Acetic acid, 50°C, 6 hours, yielding >90%.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Sulfonylation | Boc protection, sulfonylation, coupling | ~50% | High regioselectivity, scalable | Multiple steps, costly catalysts |

| Direct Coupling | Transition metal-free, oxidation | ~17% | Avoids metal contaminants | Low yield, long reaction time |

Optimization Strategies

Solvent and Base Selection

Catalytic Systems

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves monosubstituted products.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Characterization and Validation

-

HR-MS : Molecular ion peak at m/z 389.3 [M+H]⁺ matches theoretical mass.

-

¹H-NMR : Key signals include δ 7.8–7.6 (aryl protons), δ 3.2–2.5 (piperazine CH₂), and δ 2.3 (methyl groups).

Industrial Considerations

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl rings and the sulfonyl-linked groups. Below is a comparative analysis:

Structural and Conformational Insights

- Crystal Structures : Analog 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine adopts a chair conformation with a 74.96° angle between the piperazine and sulfonyl-bound benzene ring . Such geometry may influence binding to planar enzyme active sites.

Key Research Findings and Trends

Fluorination : Fluorine atoms improve metabolic stability and blood-brain barrier penetration, as seen in sigma receptor ligands and dopamine reuptake inhibitors .

Sulfonyl Groups : Enhance solubility and provide hydrogen-bonding sites, critical for AChE inhibition () and auxin-like activity ().

Yield Challenges : Bulky substituents (e.g., bis(4-fluorophenyl)methyl in 6h ) reduce synthetic yields compared to simpler analogs.

Biological Activity

1-(3,4-Dimethylphenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H24FN3O3S2

- Molecular Weight : 473.58 g/mol

- IUPAC Name : this compound

The biological activity of piperazine derivatives often involves modulation of neurotransmitter systems. Specifically, compounds like this compound may interact with serotonin and dopamine receptors, which play critical roles in mood regulation and neurological function.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts and potentially alleviating symptoms of depression and anxiety.

- Dopamine Receptor Interaction : Given the structural similarities to known dopaminergic agents, it may also influence dopamine signaling pathways, which are crucial in the treatment of disorders such as schizophrenia.

Pharmacological Studies

Recent studies have highlighted the analgesic and anti-inflammatory properties of piperazine derivatives. For instance, a series of experiments demonstrated that similar compounds exhibited significant pain relief in animal models when administered subcutaneously.

Case Studies

- Analgesic Activity : A study involving various piperazine derivatives found that those with specific substitutions on the phenyl rings exhibited enhanced analgesic effects compared to standard analgesics like morphine. The presence of hydroxyl groups on the phenyl rings significantly increased efficacy.

- Anti-inflammatory Effects : Another investigation into sulfonamide derivatives indicated that modifications to the piperazine structure could lead to potent COX-2 inhibitors with low toxicity profiles. Compounds tested showed IC50 values considerably lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Toxicological Profile

While initial findings suggest promising therapeutic benefits, further research is required to assess the compound's safety profile comprehensively. Toxicity studies should focus on:

- Acute Toxicity : Determining lethal dose (LD50) in animal models.

- Chronic Exposure Effects : Evaluating long-term effects on organ systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.